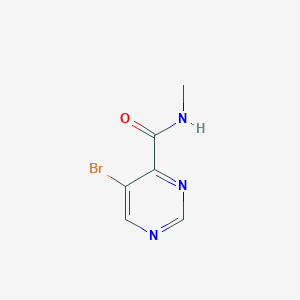
2-Isopropyl-3-methylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-3-methylbutanenitrile is an organic compound with the molecular formula C8H15N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is known for its unique structure, which includes a branched alkyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-3-methylbutanenitrile can be achieved through various methods. One common approach involves the dehydration of amides using phosphorus (V) oxide (P4O10). This reaction removes water from the amide group, resulting in the formation of the nitrile group (-CN) .
Industrial Production Methods
In industrial settings, the production of nitriles often involves the catalytic dehydration of primary amides. This process is typically carried out under high temperatures and pressures to ensure efficient conversion.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-3-methylbutanenitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically produces primary amines.
Substitution: Substitution reactions can yield a variety of substituted nitriles.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-3-methylbutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-3-methylbutanenitrile involves its interaction with molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or pharmaceutical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylbutanenitrile: Similar in structure but lacks the branched alkyl chain.
2-Methylbutanenitrile: Another nitrile with a different alkyl chain arrangement.
Isobutyronitrile: A simpler nitrile with a shorter alkyl chain.
Uniqueness
2-Isopropyl-3-methylbutanenitrile is unique due to its branched alkyl chain, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other nitriles and can impact its applications in various fields.
Eigenschaften
CAS-Nummer |
62391-96-2 |
|---|---|
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
3-methyl-2-propan-2-ylbutanenitrile |
InChI |
InChI=1S/C8H15N/c1-6(2)8(5-9)7(3)4/h6-8H,1-4H3 |
InChI-Schlüssel |
FSCFMUWAEFAUJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C#N)C(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methoxy-4-[(4-methoxyphenyl)methoxymethyl]benzene](/img/structure/B8784508.png)

![3-[(dimethylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B8784523.png)








